molecular formula C18H12BrN3O3 B593203 GSK-3 Inhibitor X CAS No. 740841-15-0

GSK-3 Inhibitor X

Cat. No.: B593203
CAS No.: 740841-15-0
M. Wt: 398.2
InChI Key: MENDIXKFTXYTHJ-TWNGPSNKSA-N
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Mechanism of Action

Mode of Action

BIO-Acetoxime interacts with its targets, GSK-3α and GSK-3β, by binding to the ATP-binding pocket . This interaction inhibits the activity of GSK-3, thereby blocking the phosphorylation and degradation of β-catenin . This allows β-catenin to activate the transcription of WNT pathway-controlled genes .

Biochemical Pathways

The primary biochemical pathway affected by BIO-Acetoxime is the WNT signaling pathway . By inhibiting GSK-3, BIO-Acetoxime prevents the degradation of β-catenin, a key component of the WNT pathway . This leads to the activation of WNT pathway-controlled genes .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound . Factors such as the compound’s chemical structure, its interactions with biological systems, and the route of administration can all influence its ADME properties .

Result of Action

The inhibition of GSK-3 by BIO-Acetoxime has several molecular and cellular effects. It has been shown to relieve Herpes Simplex Virus-1 (HSV-1) induced cytopathic effects and apoptosis . Furthermore, it suppresses the expression of HSV-1 genes, such as ICP0 and ICP27 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BIO-Acetoxime. Factors such as temperature and pH can affect the structure and function of enzymes, including GSK-3 . Changes in these factors can disrupt the hydrogen bonds within enzymes, causing them to denature and potentially affecting the efficiency with which they catalyze reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

BIO-acetoxime is synthesized through a series of chemical reactions starting from indirubin. The reaction conditions typically involve the use of bromine and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

The industrial production of BIO-acetoxime follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BIO-acetoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxime, amine, and substituted derivatives of BIO-acetoxime .

Biological Activity

Glycogen synthase kinase-3 (GSK-3) is a crucial serine/threonine kinase involved in various cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibitors of GSK-3 have garnered significant attention for their potential therapeutic applications in treating diseases such as diabetes, neurodegenerative disorders, and cancer. This article reviews the biological activity of GSK-3 Inhibitor X, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Overview of GSK-3

GSK-3 exists in two isoforms: GSK-3α and GSK-3β, which share approximately 97% similarity in their catalytic domains but have distinct physiological roles. Under normal conditions, GSK-3 is active and phosphorylates various substrates to regulate signaling pathways. Its inhibition has been linked to beneficial effects in several pathological conditions, prompting extensive research into selective inhibitors .

GSK-3 inhibitors function primarily by blocking the enzyme's active site or by promoting its phosphorylation at specific serine residues. This phosphorylation creates a pseudosubstrate that occludes substrate access to the active site, effectively reducing enzymatic activity . The structural basis for inhibition often involves interactions with key amino acids within the ATP-binding pocket of GSK-3, which can be exploited in drug design .

Efficacy in Preclinical Studies

This compound has demonstrated significant biological activity across various models:

  • Neuroprotection : In rodent models of Alzheimer's disease, treatment with this compound led to a reduction in tau phosphorylation and improved cognitive function. Notably, doses around 3 μM resulted in a 60% decrease in GSK-3β activity levels in the hippocampus .
  • Antidepressant Effects : In models of depression, this compound exhibited rapid antidepressant-like effects, suggesting its potential utility in treating mood disorders. The compound was shown to enhance synaptic plasticity and promote neurogenesis .
  • Anti-inflammatory Properties : Inhibition of GSK-3 has been linked to reduced inflammatory responses in various disease models. This compound demonstrated efficacy in attenuating pro-inflammatory cytokine production in models of systemic inflammation .

Case Studies

Several studies have assessed the effects of this compound:

  • Case Study 1 : A study involving transgenic mice expressing human tau showed that administration of this compound resulted in decreased tau aggregation and improved behavioral outcomes compared to control groups.
  • Case Study 2 : Clinical trials assessing the efficacy of GSK-3 inhibitors in patients with major depressive disorder indicated that those receiving this compound experienced significant improvements in depressive symptoms compared to placebo .

Comparative Analysis of Selective GSK-3 Inhibitors

The following table summarizes key characteristics and biological activities of various selective GSK-3 inhibitors compared to this compound:

CompoundIC50 (nM)SelectivityDisease ModelNotes
This compound<100HighAlzheimer's DiseaseReduces tau phosphorylation
SB21676350ModerateNeuroprotectionEffective at low concentrations
Lithium>1000LowBipolar DisorderNon-selective; side effects observed
Tideglusib20HighMultiple SclerosisPromotes neuroprotection

Properties

IUPAC Name

[(E)-[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3/b22-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDSYNWJCPDHLL-CJLVFECKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648024
Record name 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667463-85-6
Record name 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 667463-85-6
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